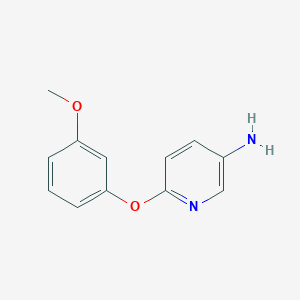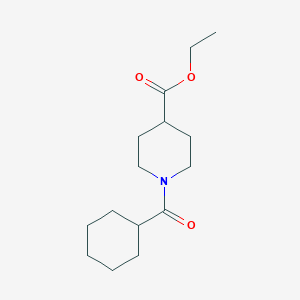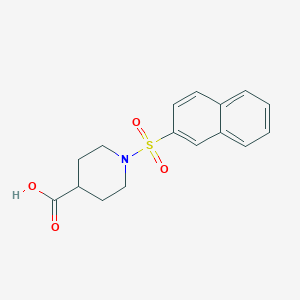
2-(2-Phenylimidazole-1-carbonyl)benzoic acid
カタログ番号 B1347517
CAS番号:
302602-94-4
分子量: 292.29 g/mol
InChIキー: CGERIIAODKVBAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylimidazole-1-carbonyl)benzoic acid, also known as 2-PICBA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is an aromatic heterocyclic carboxylic acid that has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Organic Chemistry Applications
- The synthesis of benzimidazoles, including compounds related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, has been explored in high-temperature water to achieve yields comparable to or better than those in conventional media. This approach highlights the solvent properties of high-temperature water in optimizing the synthesis process (Dudd et al., 2003).
- A practical method for selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole showcases the utility of imidazole derivatives in organic synthesis, particularly in the selective modification of alcohol functional groups (Ibe et al., 2014).
Biological Activities and Applications
- New SbIII carboxylates derived from the ring opening of phthalic anhydride, including derivatives related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have shown promising in vitro anti-leishmanial and anti-fungal activities. These findings suggest potential applications in developing treatments for leishmaniasis and fungal infections (Khan et al., 2011).
- The synthesis and characterization of benzimidazole-based Schiff base copper(II) complexes, which include structural motifs related to 2-(2-Phenylimidazole-1-carbonyl)benzoic acid, have been investigated for their DNA binding, cellular DNA lesion, and cytotoxicity. These complexes show substantial in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
特性
IUPAC Name |
2-(2-phenylimidazole-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGERIIAODKVBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356741 |
Source


|
| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylimidazole-1-carbonyl)benzoic acid | |
CAS RN |
302602-94-4 |
Source


|
| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

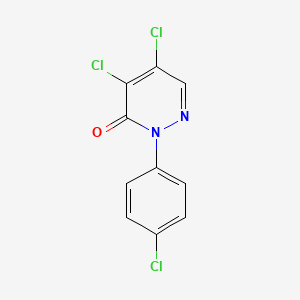

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)


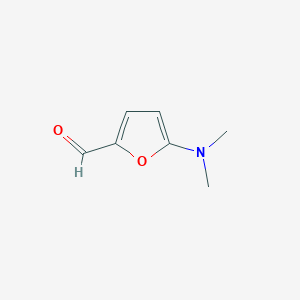
![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
